Diammonium hydrogenphosphate-15N2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

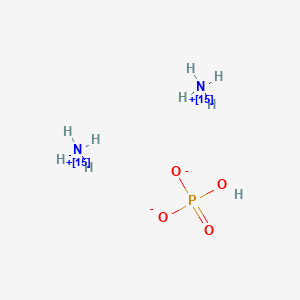

Diammonium hydrogenphosphate-15N2, also known as Diammonium phosphate (DAP), is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It has a molecular formula of H9N2O4P and a molar mass of 134.074221 .

Synthesis Analysis

Diammonium hydrogen phosphate can be synthesized through a process involving the precipitation of the compound in a phosphoric acid solution with ammonia . The thermochemical and kinetic studies of this process have been followed using microcalorimetry at 25 °C .Molecular Structure Analysis

The molecular structure of Diammonium hydrogen phosphate has been determined by X-ray single crystal analysis . The space group is P21/c10 with lattice parameters a=10.781(2)Å, b=6.771(2)Å, c=8.047(2)Å, and Z = 4 .Chemical Reactions Analysis

Diammonium hydrogen phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s) . The thermochemical and kinetic studies of this reaction were followed using a microcalorimetry at 25 °C .Physical And Chemical Properties Analysis

Diammonium hydrogen phosphate is a colorless monoclinic crystal with a density of 1.619 g/cm3 . It is non-combustible and does not burn but may decompose upon heating to produce corrosive and/or toxic fumes .Scientific Research Applications

Biomass Carbonization

Diammonium hydrogenphosphate (DAP) has been used in the pretreatment of woody biomass waste to improve carbon yield for pyrolysis technology . The introduction of DAP could enhance the solid yields 2 times for biomass, and the calorific value was elevated from 22.57 kJ/kg for the carbonized biomass to 24.67 kJ/kg in carbonization . This work for the first time proves the effectiveness of improving the carbon fixation and deoxidation performance from biomass via the pretreatment by DAP impregnation and the carbonization .

Fertilizer in Agriculture

DAP is a high-efficiency fertilizer widely used for vegetables, fruits, rice, and wheat . It can obviously improve the reaction activity of biomass and reduce the reaction activation energy of biomass .

Food Industry

DAP is used as a bulking agent in the food industry . It helps to increase the volume of food products without significantly affecting their taste or texture .

Brewing Process

In the brewing process, DAP serves as a fermentation auxiliary . It provides necessary nutrients for yeast and helps to ensure a smooth and efficient fermentation process .

Industrial Production

DAP is produced industrially in large quantities via the reaction between gaseous ammonia and green phosphoric . It’s an important commercial fertilizer .

Research and Development

Diammonium-15N2 hydrogen phosphate is used in research and development .

Mechanism of Action

Target of Action

Diammonium hydrogenphosphate-15N2, also known as azanium;hydrogen phosphate, is an inorganic compound widely used in various industries, notably food production . Its primary targets are the soil and plants in agricultural applications, where it delivers essential nutrients for robust growth .

Mode of Action

The compound’s mode of action is primarily through its composition of two ammonium ions, one hydrogen ion, and one phosphate ion . The chemical structure of Diammonium hydrogenphosphate-15N2 consists of a central phosphate ion surrounded by two ammonium ions and one hydrogen ion . This arrangement results in a crystalline solid with a strong ionic bond character .

Biochemical Pathways

The unique combination of two nitrogen atoms from the ammonium ions and one phosphorus atom from the phosphate ion makes Diammonium hydrogenphosphate-15N2 an excellent source of nitrogen and phosphorus . These are two essential nutrients required for plant growth and development, affecting various biochemical pathways in plants .

Pharmacokinetics

This solubility also facilitates its use in various industrial processes .

Result of Action

The result of Diammonium hydrogenphosphate-15N2’s action is the enhanced growth and development of plants in agricultural applications . By providing essential nutrients, it promotes robust growth and ensures the health and productivity of crops .

Action Environment

The action of Diammonium hydrogenphosphate-15N2 can be influenced by various environmental factors. For instance, its effectiveness as a fertilizer can be affected by the pH of the soil, as Diammonium hydrogenphosphate-15N2 exhibits a slightly acidic pH in aqueous solutions, typically ranging from 5.5 to 6.5 .

Future Directions

properties

IUPAC Name |

azanium;hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNHAPBLZZVQHP-ISOLYIDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[15NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diammonium hydrogenphosphate-15N2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)